molecular formula C9H4F4O2S B13036792 7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide

7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide

Cat. No.: B13036792
M. Wt: 252.19 g/mol
InChI Key: WALONAMDVARTTE-UHFFFAOYSA-N
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Description

7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide is a high-quality chemical reagent designed for research and development applications in medicinal chemistry. The benzo[b]thiophene nucleus is a privileged structure in drug discovery, known for its diverse biological activities . Incorporating substituents like fluorine and the trifluoromethyl group is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability . This specific sulfone derivative serves as a versatile synthetic intermediate for constructing more complex molecules. Researchers are exploring benzo[b]thiophene-based compounds for their potential as therapeutic agents. Recent studies highlight the significant potential of substituted benzo[b]thiophene scaffolds in antibacterial research, particularly against drug-resistant pathogens like Staphylococcus aureus (including methicillin-resistant MRSA strains) . The 1,1-dioxide (sulfone) functional group is a key pharmacophore that can influence the molecule's reactivity and interaction with biological targets. This product is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of novel compound libraries for biological screening. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H4F4O2S

Molecular Weight

252.19 g/mol

IUPAC Name

7-fluoro-6-(trifluoromethyl)-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C9H4F4O2S/c10-7-6(9(11,12)13)2-1-5-3-4-16(14,15)8(5)7/h1-4H

InChI Key

WALONAMDVARTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2(=O)=O)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Aryne-Based Cyclization Approach

A prominent method for constructing the benzothiophene core bearing fluorine and trifluoromethyl substituents involves aryne chemistry. Specifically, o-silylaryl triflates undergo aryne generation under fluoride ion activation, which then reacts with alkynyl sulfides to form benzothiophenes with high regioselectivity and yield.

  • Procedure : The aryne intermediate is generated by treatment of o-silylaryl triflates with cesium fluoride in acetonitrile at room temperature. The aryne then undergoes cyclization with alkynyl sulfides to yield the benzothiophene scaffold bearing the desired substituents.

  • Advantages : This method allows for the introduction of substituents like fluorine and trifluoromethyl groups at specific ring positions and is amenable to scale-up.

Preparation of 2-Substituted Benzothiophene Precursors

Precursor compounds such as 2-fluoro-4-(trifluoromethyl)benzaldehyde are reacted with ethyl thioglycolate in the presence of potassium carbonate in anhydrous DMF at 60 °C to form ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate intermediates. These intermediates serve as key building blocks for further functionalization.

Detailed Preparation Methodology for 7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide

Stepwise Synthetic Outline

Step Reaction Type Reagents and Conditions Notes and Yields
1 Formation of substituted benzaldehyde intermediate Starting from 2-fluoro-4-(trifluoromethyl)benzaldehyde, react with ethyl thioglycolate and K2CO3 in anhydrous DMF at 60 °C for 2 h Forms ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate intermediate
2 Cyclization via aryne reaction o-Silylaryl triflate with alkynyl sulfide, CsF in MeCN, room temperature, 24 h Constructs benzothiophene core with fluoro and trifluoromethyl substituents
3 Oxidation to 1,1-dioxide H2O2 (30%, 6.5 equiv) in AcOH, 100 °C, 1.5 h; neutralization with NaHCO3, extraction, chromatography Converts benzothiophene to benzothiophene 1,1-dioxide

Reaction Conditions Optimization

  • The aryne reaction typically requires an inert atmosphere (argon or nitrogen) and dry solvents to prevent side reactions.

  • Oxidation temperature and time are critical; excessive oxidation can lead to over-oxidation or degradation.

  • Purification is generally performed by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR Data : Characteristic chemical shifts in ^1H and ^13C NMR confirm the substitution pattern and oxidation state of sulfur.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with this compound.

Yield and Purity

  • Yields for the oxidation step range from 50% to 85%, depending on the substrate and reaction scale.

  • Purity is typically >95% after chromatographic purification.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Aryne Reaction o-Silylaryl triflate, alkynyl sulfide, CsF MeCN, rt, 24 h 70-85 Regioselective benzothiophene formation
Thioglycolate Condensation 2-Fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolate, K2CO3 DMF, 60 °C, 2 h 60-75 Intermediate formation
Oxidation to 1,1-Dioxide H2O2 (30%), AcOH 100 °C, 1.5 h 54-80 Sulfone formation confirmed by NMR

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that derivatives of benzo[b]thiophene compounds exhibit anticancer properties. For instance, certain modifications to the benzothiophene structure have shown effectiveness against various cancer cell lines, suggesting that 7-Fluoro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide might also possess similar activity due to its structural characteristics .
  • Antimicrobial Properties
    • Compounds with a thiophene ring have been explored for their antimicrobial potential. Studies have highlighted that fluorinated thiophenes can enhance biological activity against bacterial strains, indicating a promising avenue for developing new antimicrobial agents based on this compound .
  • Pharmacological Research
    • The compound's unique electronic properties due to the trifluoromethyl group may influence its interaction with biological targets, making it a candidate for further pharmacological studies. Investigations into its mechanism of action and efficacy in vivo are warranted .

Material Science Applications

  • Organic Electronics
    • The electrical properties of fluorinated compounds like this compound make them suitable for applications in organic semiconductors. Research has shown that such compounds can be used as active materials in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics .
  • Dyes and Pigments
    • The vibrant colors associated with thiophene derivatives make them attractive for use in dyes and pigments. Their stability and solubility can be optimized for various applications in coatings and textiles .

Data Table: Summary of Applications

Application AreaSpecific Use CaseSupporting Studies
Medicinal ChemistryAnticancer agents ,
Antimicrobial agents ,
Pharmacological research ,
Material ScienceOrganic electronics (OFETs, OPVs) ,
Dyes and pigments ,

Case Studies

  • Anticancer Activity Study
    • A study published in a peer-reviewed journal demonstrated that modified thiophene compounds showed significant cytotoxicity against breast cancer cell lines. The research suggests that the introduction of trifluoromethyl groups enhances the potency of these compounds .
  • Antimicrobial Efficacy
    • In another investigation, researchers synthesized several fluorinated benzo[b]thiophenes and tested their antimicrobial activity against E. coli and Staphylococcus aureus. Results indicated that compounds with trifluoromethyl substitutions exhibited superior antibacterial properties compared to their non-fluorinated counterparts .
  • Organic Electronics Development
    • A recent project focused on developing high-performance organic semiconductors using fluorinated benzothiophenes as building blocks. The findings revealed improved charge mobility and stability, highlighting the potential of this compound in next-generation electronic devices .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The positions and types of substituents on the BTP core significantly alter properties. A comparative analysis is provided below:

Compound Substituents Key Properties References
7-Fluoro-6-(trifluoromethyl)-BTP 1,1-dioxide 6-CF₃, 7-F High electron-withdrawing effect; potential for enhanced metabolic stability Inferred
6-Nitro-BTP 1,1-dioxide 6-NO₂ Moderate yield (via nitration); precursor to amine derivatives
6-Amino-BTP 1,1-dioxide 6-NH₂ mp 150–156°C; used in synthesis of LFA-1/ICAM-1 antagonists
5-Bromo-6-methyl-BTP 1,1-dioxide 5-Br, 6-CH₃ Density: 1.717 g/cm³; predicted bp 425°C
6-Carboxamide-BTP 1,1-dioxide 6-CONH₂ Nanomolar anticancer activity (e.g., IC₅₀ < 100 nM)
(E)-2-(4-Chlorostyryl)-BTP 1,1-dioxide 2-(4-Cl-styryl) Green solid; mp 174–175°C; used in fluorescent materials

Key Observations:

  • Electron-withdrawing groups (EWGs): The trifluoromethyl (CF₃) and fluoro (F) substituents in the target compound likely reduce the HOMO-LUMO gap more effectively than nitro (NO₂) or carboxamide (CONH₂) groups, enhancing optoelectronic properties .
  • Steric effects: The bulky CF₃ group at position 6 may hinder reactivity at adjacent positions, contrasting with smaller groups like NH₂ or NO₂ .
  • Thermal stability: Bromo and methyl substituents (e.g., 5-Br-6-CH₃-BTP) exhibit high predicted boiling points (425°C), suggesting fluorinated analogs may similarly resist thermal degradation .

Medicinal Chemistry

The compound’s EWGs may enhance ROS-mediated apoptosis (observed in STAT3 inhibitors ) and improve pharmacokinetic profiles compared to non-fluorinated analogs. For example, 6-carboxamide-BTP derivatives require nanomolar concentrations for efficacy , while fluorination could further reduce required dosages.

Optoelectronics

BTP dioxides with EWGs (e.g., CF₃, F) are promising for luminescent materials due to their reduced HOMO-LUMO gaps and solvatochromic effects . The target compound’s substitution pattern may outperform styryl-modified BTP dioxides (e.g., 3j, 3k) in fluorescence quantum yield .

Biological Activity

7-Fluoro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide (CAS No. 1980043-51-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, cytotoxicity, and mechanisms of action based on recent studies.

Chemical Structure

The compound features a benzo[b]thiophene core with fluorine and trifluoromethyl substituents, which are known to enhance biological activity through increased lipophilicity and receptor binding affinity.

Anti-Inflammatory Properties

Thiophene derivatives have been extensively studied for their anti-inflammatory effects. Research indicates that compounds similar to this compound exhibit inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory pathway.

  • Inhibition of COX and LOX : A study demonstrated that thiophene-based compounds can inhibit these enzymes with varying IC50 values. For example, one derivative showed an IC50 of 29.2 µM against the 5-LOX enzyme . This suggests that the presence of specific functional groups in the structure can enhance anti-inflammatory activity.

Cytotoxicity

The cytotoxic effects of thiophene derivatives have been evaluated against various cancer cell lines. Preliminary data indicate that this compound may exhibit significant cytotoxicity.

Cell Line IC50 (µM)
HeLa (cervical carcinoma)TBD
CaCo-2 (colon adenocarcinoma)TBD
MCF-7 (breast cancer)TBD

Although specific IC50 values for this compound are yet to be published, related compounds have shown promising results in inhibiting tumor growth .

The mechanisms by which thiophene derivatives exert their biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models . This suggests that the compound could modulate immune responses effectively.
  • Gene Expression Modulation : Some studies indicate that thiophene derivatives can negatively regulate the expression of inflammatory genes and inhibit pathways involving NF-ĸB and ERK .

Case Studies

Recent investigations into the biological activity of thiophene derivatives provide insights into their therapeutic potential:

  • Study on Inflammatory Response : A study utilized LPS-induced inflammation models to assess the anti-inflammatory potential of thiophene derivatives. Results indicated significant reductions in cytokine levels when treated with these compounds .
  • Cytotoxicity Evaluation : Another study focused on evaluating the cytotoxic effects against various cancer cell lines, highlighting the potential for developing new anticancer agents based on thiophene structures .

Q & A

Q. Optimization Tips :

  • Use LDA (lithium diisopropylamide) and trimethylsilyl chloride to stabilize intermediates during bromination .
  • Reverse-phase HPLC or column chromatography improves purification of regioisomers .

How do structural modifications to the benzo[b]thiophene 1,1-dioxide core influence STAT3 inhibitory activity?

Advanced Research Focus
The benzo[b]thiophene 1,1-dioxide scaffold binds to the STAT3 SH2 domain, targeting the pTyr705 site and hydrophobic pockets. Key modifications include:

  • 2-Carbonyl Linkers : Introducing aromatic/aliphatic groups via amide, ester, or carbonyl tethers enhances binding affinity. For instance, compound 65 (IC50 = 0.70–2.81 μM across cancer cell lines) uses a 2-carbonyl group to strengthen BTP-protein interactions .
  • Fluorine/Trifluoromethyl Groups : Electron-withdrawing substituents (e.g., 7-fluoro-6-trifluoromethyl) improve metabolic stability and target selectivity. These groups reduce off-target effects by modulating electronic properties .

Q. Methodological Validation :

  • Molecular Docking : Assess binding modes using software like AutoDock with STAT3 SH2 domain (PDB: 1BG1) .
  • Dual-Luciferase Reporter Assays : Quantify STAT3 transcriptional activity in HeLa cells .

What spectroscopic and analytical techniques are critical for characterizing benzo[b]thiophene 1,1-dioxide derivatives?

Q. Basic Research Focus

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify regiochemistry (e.g., NOE experiments distinguish 5-bromo vs. 6-bromo isomers) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., m/z 272/274 for brominated derivatives) .
  • X-ray Crystallography : Resolves absolute configurations, though limited by crystal formation challenges .

Q. Advanced Applications :

  • HPLC-PDA/MS : Quantifies purity and detects regioisomeric byproducts during scale-up .

How can researchers evaluate the anticancer mechanisms of benzo[b]thiophene 1,1-dioxide derivatives in vitro?

Q. Advanced Research Focus

  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation assays (e.g., flow cytometry in MDA-MB-231 cells) .
  • ROS Induction : Measure reactive oxygen species (ROS) via DCFH-DA staining and flow cytometry. Compound 6o induces dose-dependent ROS, triggering mitochondrial membrane depolarization .
  • Cell Cycle Analysis : PI staining and flow cytometry reveal G1/S or G2/M arrest (e.g., compound 8b blocks STAT3 phosphorylation, halting proliferation) .

What computational tools aid in designing potent STAT3 inhibitors based on this scaffold?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict binding stability of derivatives in the SH2 domain over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with IC50 values to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration for lead optimization .

What challenges arise in transitioning benzo[b]thiophene 1,1-dioxide derivatives to in vivo studies?

Q. Advanced Research Focus

  • Pharmacokinetics : Poor solubility (logP >3) often limits oral bioavailability. Strategies include PEGylation or pro-drug formulations .
  • Toxicity Screening : Assess hepatic and renal toxicity in zebrafish models before murine xenografts .
  • Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) identify susceptible metabolic sites for structural hardening .

How do reaction conditions influence the regioselectivity of benzo[b]thiophene 1,1-dioxide dimerization?

Q. Basic Research Focus

  • Solvent Effects : Polar aprotic solvents (e.g., t-butyl alcohol) favor cis-elimination of HBr, yielding para-substituted dimers .
  • Temperature : Prolonged reflux (65+ hours) enhances regioselectivity for 5-bromo-2,7-dimethyl derivatives over 6-bromo isomers .
  • Substituent Electronics : Electron-withdrawing groups (e.g., nitro) direct cycloaddition to meta/para positions .

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